Amcasertib - 1129403-56-0

Amcasertib

Catalog Number: EVT-258896
CAS Number: 1129403-56-0
Molecular Formula: C31H33N5O2S
Molecular Weight: 539.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amcasertib (BBI-503) is an orally bioavailable, first-in-class cancer stemness kinase inhibitor. [] It is classified as a small molecule inhibitor, specifically targeting serine-threonine kinases involved in cancer stem cell survival. [] While its exact target remains to be fully elucidated, Amcasertib disrupts pathways crucial for cancer stem cell (CSC) growth and heterogeneous cancer cell proliferation. []

  • Compound Description: Napabucasin is a first-in-class cancer stemness inhibitor. It functions by targeting STAT3-driven gene transcription, thereby suppressing cancer stemness. []

Sorafenib

  • Compound Description: Sorafenib is a multi-kinase inhibitor commonly employed as a first-line treatment for advanced hepatocellular carcinoma. []
  • Relevance: While not structurally related to Amcasertib, Sorafenib is relevant because it has been studied in combination with both Amcasertib and Napabucasin for treating hepatocellular carcinoma. [] This suggests a potential synergistic effect when combining these compounds to target different aspects of cancer development.

Venetoclax

  • Compound Description: Venetoclax is a BCL2 inhibitor used in treating follicular lymphoma and marginal zone lymphoma. []
  • Relevance: Although Venetoclax has a distinct mechanism of action compared to Amcasertib, the research highlights a potential synergistic effect when combined with Copanlisib, a PI3K inhibitor. Interestingly, similar to Amcasertib, resistance mechanisms to the Copanlisib/Venetoclax combination have been observed, leading to the exploration of additional combination therapies. [] This suggests that combining Amcasertib with other targeted therapies could be a viable strategy to overcome resistance and enhance its efficacy.

Copanlisib

  • Compound Description: Copanlisib is a PI3K inhibitor with selectivity for PI3Kδ and PI3Kα, approved for treating follicular lymphoma and marginal zone lymphoma. []

Alisertib

  • Compound Description: Alisertib is an AURKA inhibitor. []
  • Relevance: In the context of overcoming resistance to the Copanlisib/Venetoclax combination, Alisertib, alongside other agents like Rigosertib and Amcasertib, has demonstrated efficacy in both parental and resistant marginal zone lymphoma cell lines. This suggests a potential avenue for utilizing Amcasertib in combination therapies, particularly for overcoming resistance mechanisms that may arise with other treatment regimens. []

Rigosertib

  • Compound Description: Rigosertib is a PLK inhibitor. []
  • Relevance: Similar to Alisertib, Rigosertib, in combination with Copanlisib/Venetoclax and Amcasertib, displayed activity against both parental and resistant marginal zone lymphoma cells. This further strengthens the potential of Amcasertib as part of a multi-drug strategy to target cancer cells, especially those exhibiting resistance to conventional therapies. []
Synthesis Analysis

While detailed proprietary information on the synthesis of amcasertib is limited, it is known to involve several key steps typical of small molecule synthesis:

  1. Formation of Intermediates: Starting materials undergo reactions under controlled conditions to form key intermediates.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions that lead to the formation of the final product .

The synthesis likely employs methods such as rhodium(II) catalysis, which has been explored for the efficient construction of various nitrogen-containing heterocycles, including dehydropiperazines . Specific reaction conditions (e.g., temperature, solvent choice) would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Amcasertib primarily engages in inhibitory interactions with specific serine-threonine kinases associated with cancer stem cell pathways. The chemical reactions involving amcasertib generally focus on:

  • Inhibition Mechanisms: The compound binds to the active sites of target kinases, preventing their phosphorylation activities essential for cancer stem cell survival.
  • Cellular Impact: In vitro studies have shown that amcasertib induces apoptosis and inhibits proliferation in cancer cell lines by disrupting signaling pathways critical for cell cycle progression and survival .
Mechanism of Action

Amcasertib functions as a multi-kinase inhibitor, specifically targeting pathways involving critical proteins like Nanog and CD133. The mechanism can be summarized as follows:

  1. Inhibition of Kinase Activity: By binding to the active sites of these kinases, amcasertib prevents their activation.
  2. Disruption of Stemness Pathways: This inhibition leads to a decrease in self-renewal capabilities and survival signals in cancer stem cells.
  3. Induction of Apoptosis: The compound has been shown to cause G1 phase arrest in the cell cycle and promote apoptosis in ovarian cancer cells characterized by distinct genetic profiles .
Physical and Chemical Properties Analysis

Although specific physical and chemical properties of amcasertib are not extensively detailed due to its proprietary status, general characteristics expected from similar compounds include:

  • Molecular Weight: Typically within the range suitable for small molecules (around 300-500 g/mol).
  • Solubility: Likely soluble in organic solvents used in pharmaceutical formulations.
  • Stability: Stability under physiological conditions is crucial for its efficacy as an oral medication.

These properties are essential for determining the compound's bioavailability and therapeutic potential .

Applications

Amcasertib is currently undergoing clinical trials aimed at evaluating its safety and efficacy against various types of advanced cancers, particularly those expressing high levels of Nanog. Its applications include:

  • Cancer Treatment: Targeting ovarian cancer and potentially other malignancies where cancer stem cells play a significant role in disease progression.
  • Research Tool: As a kinase inhibitor, it serves as a valuable tool for studying cancer stem cell biology and therapeutic resistance mechanisms .
Introduction to Cancer Stemness and Amcasertib’s Therapeutic Rationale

Theoretical Foundations of Cancer Stem Cell (CSC) Biology in Oncology

Cancer stem cells (CSCs) represent a functionally distinct subpopulation within tumors that exhibit stem-like properties, including self-renewal capacity, differentiation potential, and innate resistance mechanisms. First definitively characterized in acute myeloid leukemia and later in solid tumors, CSCs drive tumor initiation, metastatic dissemination, and therapeutic relapse. The hierarchical organization of malignancies positions CSCs at the apex, where they sustain tumor heterogeneity and evade conventional therapies through dormancy, enhanced DNA repair, and expression of drug efflux transporters (e.g., ABCB1, ABCG2). Clinical data reveal that CSC enrichment correlates strongly with poor prognosis across cancer types, establishing these cells as critical therapeutic targets for achieving durable remission [3] [9].

Table 1: Key Functional Properties of Cancer Stem Cells

PropertyMechanistic BasisClinical Consequence
Self-renewalAsymmetric division; activation of Wnt/β-catenin, NotchTumor initiation and maintenance
Differentiation capacityLineage plasticity; epigenetic reprogrammingTumor heterogeneity
ChemoresistanceABC transporter expression; quiescence; ALDH activityTreatment failure and relapse
Metastatic competenceEpithelial-mesenchymal transition (EMT) activationDistant dissemination and niche formation

Role of Stemness Pathways in Tumorigenesis and Chemoresistance

Core stemness pathways—particularly those regulated by transcription factors NANOG, OCT4, SOX2, and CD133—orchestrate CSC maintenance and therapeutic evasion. NANOG, a homeodomain transcription factor, serves as a master regulator of pluripotency and is aberrantly overexpressed in CSCs across diverse carcinomas. Experimental evidence demonstrates that NANOG:

  • Suppresses pro-apoptotic signaling cascades
  • Promotes glycolytic metabolism for energy supply under hypoxic stress
  • Drives epithelial-mesenchymal transition (EMT) via SNAIL/TWIST upregulation
  • Facilitates DNA damage repair through ATM/ATR activation [2] [6] [9]

CD133 (prominin-1), a transmembrane glycoprotein, functions as both a CSC surface marker and signaling modulator. Its overexpression correlates with increased tumor-initiating potential through interactions with histone-modifying complexes and PI3K/AKT pathway potentiation. Critically, NANOG and CD133 operate within a coordinated regulatory network where their simultaneous inhibition produces synergistic cytotoxicity against CSCs [6] [10].

Chemoresistance in CSCs is further mediated through:

  • Metabolic reprogramming: Shift to oxidative phosphorylation and enhanced antioxidant production
  • Niche interactions: CSC-microenvironment crosstalk via cytokine (IL-6, TGF-β) and exosomal signaling
  • Stemness pathway plasticity: Dynamic adaptation of Notch/Hedgehog signaling following therapy [3] [9] [10]

Amcasertib as a First-in-Class Stemness Kinase Inhibitor: Conceptual Framework

Amcasertib (development codes BBI-503, GB-503) is an orally bioavailable small molecule (chemical formula: C₃₁H₃₃N₅O₂S; molecular weight: 539.7 g/mol) specifically engineered to disrupt CSC self-renewal by targeting serine-threonine kinases within stemness signaling nodes. Its molecular design centers on a multi-kinase inhibition profile that converges on NANOG transcriptional networks. Mechanistically, Amcasertib:

  • Directly inhibits phosphorylation-dependent activation of stemness kinases
  • Suppresses NANOG promoter activity and protein expression
  • Downregulates CD133 surface expression and transcriptional targets
  • Induces caspase-dependent apoptosis specifically in CD44⁺/CD24⁻ CSCs [1] [5] [6]

Table 2: Amcasertib's Molecular Targets and Preclinical Efficacy

Target/PathwayExperimental ModelKey OutcomeReference
NANOG signalingOvarian cancer stem cells↓ Sphere formation (70-85%); ↓ invasion [2]
CD133 expressionPC-9/GR NSCLC cells↓ Viability (IC₅₀ = 0.6-1.9 μM) [6]
CSC apoptosis inductionBreast cancer stem cells↑ Caspase-3 cleavage (4.2-fold vs control) [7]
Metastatic suppressionHepatocellular carcinoma models↓ Migration (60-75% inhibition) [1]

Preclinical studies validate Amcasertib's broad-spectrum activity against CSC populations in both epithelial carcinomas (ovarian, breast, NSCLC) and mesenchymal tumors (gastrointestinal stromal tumors). In ovarian cancer models with divergent genetic backgrounds, Amcasertib demonstrated preferential efficacy against estrogen receptor-negative (ER⁻) CSCs, inducing G1-phase cell cycle arrest and ablating colony-forming capacity. Similarly, in triple-negative breast CSCs, Amcasertib treatment (IC₅₀ = 1.9 μM at 48h) significantly impaired invasive capacity and reversed EMT markers without cytotoxic effects on normal stem cells [2] [7].

Phase Ib/II clinical data in advanced head and neck carcinomas demonstrated disease control rates of 50% and objective responses in 13% of heavily pretreated patients, providing early clinical validation of its CSC-targeting mechanism. Importantly, Amcasertib retains activity against tyrosine kinase inhibitor-resistant clones, positioning it as a promising agent for combinatorial regimens against refractory malignancies [4].

Table 3: Amcasertib Compound Nomenclature

Designation TypeName
Systematic IUPAC nameN-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide
Generic nameAmcasertib
Development codesBBI-503; GB-503
CAS Registry Number1129403-56-0
SMILES NotationCCN(CC)CCNC(=O)C1=C(C)NC(/C=C2/C(=O)NC3=CC=C(C=C23)C2=CSC(=N2)C2=CC=CC=C2)=C1C

Properties

CAS Number

1129403-56-0

Product Name

Amcasertib

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide

Molecular Formula

C31H33N5O2S

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17-

InChI Key

QDWKGEFGLQMDAM-ULJHMMPZSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Amcasertib; BBI503; BBI-503; BB I503.

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.